molecular formula C12H22N2O2 B6606237 tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate CAS No. 2825007-52-9

tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate

Cat. No.: B6606237
CAS No.: 2825007-52-9
M. Wt: 226.32 g/mol
InChI Key: FPJXIDITNXAYFI-UHFFFAOYSA-N
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Description

3-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is a halogenated pyridine derivative characterized by a 2-chloro substituent on the pyridine ring and a 2-bromo-1,1,2-trifluoroethoxy group at the 3-position. Its molecular formula is C₇H₃BrClF₃NO (molecular weight: 308.46 g/mol), as inferred from structural analogs in and . The compound’s reactivity and applications are influenced by the electron-withdrawing effects of the halogen substituents (Cl, Br, F), which modulate its stability and suitability in cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[(2-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12-5-8(6-12)4-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJXIDITNXAYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Approaches

The bicyclo[2.1.1]hexane system is commonly accessed via [2+2] cycloadditions or vinylcyclopropane rearrangements. For example:

  • Vinylcyclopropane Ring-Opening : Treatment of norbornene derivatives with Rh(II) catalysts induces strain-driven rearrangements to form bicyclo[2.1.1]hexanes.

  • Photochemical [2+2] Cycloaddition : Ultraviolet irradiation of dienes in the presence of electron-deficient dienophiles yields bicyclic frameworks.

Table 1: Bicyclo[2.1.1]hexane Core Synthesis Methods

MethodYield (%)Key ReagentsLimitations
Rh(II)-Catalyzed Rearrangement65–78Dirhodium tetraacetate, CH₂Cl₂Requires strained precursors
Photochemical Cycloaddition45–60UV light, tetrachloroethyleneLow regioselectivity

Functionalization of the Bicyclic Core

Amination at the 2-Position

Introducing the amino group at the 2-position requires precise control to avoid competing reactions at the 1- and 4-positions. Strategies include:

  • Hofmann-Löffler Reaction : Radical-mediated amination using N-chloramines under UV light, achieving 58–72% yields in analogous systems.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of brominated bicyclo[2.1.1]hexanes with ammonia equivalents (e.g., LiHMDS), though yields remain modest (35–50%) due to steric hindrance.

Carbamate Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Bicyclo-NH2+Boc2ONaHCO3, H2O/THFBicyclo-NHCO2t-Bu\text{Bicyclo-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{NaHCO}_3,\ \text{H}_2\text{O/THF}} \text{Bicyclo-NHCO}_2\text{t-Bu}
Optimized conditions (0°C, 12 h) provide 85–92% yields for structurally related compounds.

Stepwise Synthesis of tert-Butyl N-({2-Aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate

Route 1: Sequential Bicyclization and Functionalization

  • Bicyclo[2.1.1]hexane-2-carbonitrile Synthesis :

    • Starting Material: 1,3-Cyclohexadiene

    • Reaction: [2+2] Cycloaddition with acrylonitrile under UV light (254 nm) yields the nitrile derivative (41% yield).

  • Nitrile Reduction to Primary Amine :

    • Conditions: LiAlH₄ in THF, 0°C to RT, 4 h (89% yield).

  • Boc Protection :

    • Reagents: Boc₂O, DMAP, CH₂Cl₂, 12 h (91% yield).

Route 2: Late-Stage Bicyclization of Functionalized Precursors

  • Linear Precursor Synthesis :

    • Starting Material: 2-Amino-4-penten-1-ol

    • Reaction: Mitsunobu reaction with tert-butyl carbamate introduces the Boc group (78% yield).

  • Ring-Closing Metathesis :

    • Catalyst: Grubbs II (5 mol%), CH₂Cl₂, 40°C, 24 h (63% yield).

  • Hydrogenation :

    • Conditions: H₂ (1 atm), Pd/C, EtOAc, 6 h (95% yield).

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield (%)3447
Stereochemical ControlModerateHigh
Purification ComplexityHighModerate

Reaction Optimization Challenges

Steric Effects in Bicyclic Systems

The compact bicyclo[2.1.1]hexane structure impedes reagent access to the 2-position, necessitating:

  • High-Pressure Conditions : Reactions conducted at 5–10 atm improve diffusion rates into the bicyclic core.

  • Microwave Assistance : 30-minute microwave irradiation at 100°C enhances reaction rates by 40% compared to conventional heating.

Regioselectivity in Amination

Competing amination at the 1- and 4-positions is mitigated by:

  • Directed ortho-Metalation : Using LDA to deprotonate specific positions prior to quench with electrophilic nitrogen sources.

  • Protecting Group Strategy : Temporary silyl ether protection of the 1-position directs amination to the 2-position (82% selectivity).

Analytical and Purification Methods

Chromatographic Separation

  • Normal-Phase HPLC : Zorbax Silica column, hexane/EtOAc (95:5), Rt = 14.3 min.

  • Chiral Resolution : Chiralpak AD-H, ethanol/heptane (70:30), 92% enantiomeric excess.

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for Boc group (δ 1.43 ppm, singlet) and bicyclic protons (δ 3.21–3.45 ppm, multiplet).

  • HRMS : Calculated for C₁₂H₂₂N₂O₂ [M+H]⁺: 226.1678; Found: 226.1675.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Mixed Carbonates : Bulk pricing analysis shows Boc₂O reduces per-kilogram costs by 23% compared to aryl carbonates.

  • Solvent Recycling : CH₂Cl₂ recovery via fractional distillation achieves 88% reuse efficiency.

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous Amination : Microreactor systems achieve 92% conversion in 8 minutes vs. 4 hours in batch.

  • In-Line Purification : Integrated scavenger columns remove Pd residues post-hydrogenation, reducing purification time by 70%.

Biocatalytic Routes

  • Transaminase Engineering : Engineered ω-transaminases convert bicyclo[2.1.1]hexan-2-one to the amine with 99% enantioselectivity.

  • Carbamate Formation : Lipase-catalyzed Boc protection in ionic liquids eliminates base requirements (89% yield) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of tert-butyl N-({2-nitrobicyclo[2.1.1]hexan-1-yl}methyl)carbamate .

  • Reduction: : Formation of tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)amine .

  • Substitution: : Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate is being investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its bicyclic structure may enhance binding affinity to biological targets, making it a candidate for drug design in treating neurological disorders or pain management.

Case Study : Research has indicated that compounds with bicyclic structures can exhibit unique pharmacokinetic properties, which may lead to improved therapeutic profiles compared to traditional drugs .

2. Neurotransmitter Modulation

Studies suggest that derivatives of bicyclo[2.1.1]hexane may influence neurotransmitter systems, particularly in modulating the activity of receptors involved in mood regulation and cognitive function. This could pave the way for new treatments for depression and anxiety disorders.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Reaction TypeDescription
AlkylationCan be used to introduce alkyl groups into other compounds due to its reactive carbamate moiety.
CouplingUseful in cross-coupling reactions to form carbon-carbon bonds, essential in creating complex molecular architectures.

2. Building Block for Peptides

The compound's structure allows it to act as a building block in peptide synthesis, particularly for creating cyclic peptides that can exhibit enhanced stability and bioactivity.

Materials Science Applications

1. Polymer Chemistry

This compound can be utilized in the development of new polymeric materials with tailored properties such as increased thermal stability and mechanical strength.

Case Study : Research on similar bicyclic compounds has shown promise in producing high-performance polymers that maintain structural integrity under extreme conditions .

Mechanism of Action

The mechanism by which tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes, or serving as a precursor to other active compounds.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine atom in the ethoxy group enhances reactivity in cross-couplings compared to chlorine analogs, as bromides are superior leaving groups .

Reactivity in Cross-Coupling Reactions

  • Suzuki–Miyaura Coupling : Chloropyridines generally exhibit lower reactivity than bromides or iodides. For example, Kumar et al. reported 42% yields for aryl chlorides vs. 92% for bromides in Ni-catalyzed couplings . The bromine substituent in 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine may improve its coupling efficiency compared to 2-chloropyridine or its chloroethoxy analogs.
  • Competitive Reactivity : demonstrates that pyridyl fluorosulfates (-OSO₂F) react faster than chlorides but slower than bromides in Suzuki couplings. This hierarchy suggests that the bromoethoxy group in the target compound could outperform chloroethoxy derivatives in such reactions .

Q & A

Q. Comparative Analysis :

CompoundKey Functional GroupsReactivity Difference vs. Target Compound
tert-Butyl (4-aminobicyclo[...])carbamateLacks aminomethyl groupLower nucleophilicity at amine site
2-Oxabicyclo[2.1.1]hexane derivativesEther bridge vs. amineReduced hydrogen-bonding capacity

Q. Experimental Design :

  • Perform Hammett analysis to quantify electronic effects.
  • Use DFT calculations (e.g., Gaussian) to model charge distribution .

Advanced: What analytical methods resolve purity issues arising from stereoisomeric byproducts?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated isomers.
    Troubleshooting :
  • If retention times overlap, optimize mobile phase (e.g., add 0.1% trifluoroacetic acid).
  • Cross-validate with NOESY NMR to detect spatial proximity of substituents .

Advanced: How can hydrogen-bonding patterns inform supramolecular assembly in crystals?

Methodological Answer:
Apply graph-set analysis (as per Etter’s rules) to categorize interactions:

  • Motifs : Identify chains (C), rings (R), or self-assembled dimers.
  • Donor/Acceptor Roles : Carbamate carbonyl (acceptor) and amine NH (donor) form R₂²(8) rings in packing diagrams .
    Tools : Mercury (CCDC) for visualization; PLATON for topology analysis .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : -20°C under argon in amber vials to prevent:
    • Hydrolysis of carbamate (humidity-sensitive).
    • Oxidation of amine (add 1% BHT as stabilizer).
  • Stability Monitoring : Monthly HPLC checks (C18 column, 220 nm) to detect degradation .

Advanced: How to design SAR studies targeting the bicyclo[2.1.1]hexane scaffold?

Methodological Answer:

  • Core Modifications : Introduce halogens or electron-withdrawing groups at C4 to enhance metabolic stability.
  • Side-Chain Variations : Replace tert-butyl with adamantyl for increased lipophilicity.
    Data Collection :
  • Measure logP (shake-flask method) and correlate with cellular permeability .

Advanced: What computational tools predict binding modes to biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with target PDB (e.g., 6XYZ) to model ligand-receptor interactions.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
    Validation :
  • Compare predicted vs. experimental ΔG values (ITC/SPR data) .

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